![molecular formula C9H3N B13813472 1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)
1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI) is a chemical compound with the molecular formula C₉H₃N and a molecular weight of 125.127 g/mol This compound is characterized by its unique structure, which includes a cyclobuta ring fused with a pyrrolizine moiety
Métodos De Preparación
Análisis De Reacciones Químicas
1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce this compound, resulting in reduced forms with different chemical properties.
Substitution: This compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound with altered functional groups.
Aplicaciones Científicas De Investigación
1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI) has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of fused ring systems.
Biology: Researchers explore its potential biological activities, including its interactions with biological macromolecules.
Medicine: Preliminary studies investigate its potential therapeutic applications, although more research is needed to fully understand its medicinal properties.
Industry: While not widely used in industrial applications, it serves as a precursor for the synthesis of more complex chemical entities.
Mecanismo De Acción
The mechanism by which 1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI) exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors that play crucial roles in cellular processes.
Comparación Con Compuestos Similares
1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI) can be compared with other similar compounds, such as:
Cyclobutapyrrolizine: Similar in structure but lacks the methene bridge, leading to different chemical properties and reactivity.
Pyrrolizine derivatives: These compounds share the pyrrolizine moiety but differ in the substituents attached to the ring system, resulting in varied biological activities and applications.
Propiedades
Fórmula molecular |
C9H3N |
|---|---|
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
1-azapentacyclo[5.3.0.02,5.03,9.04,8]deca-2,4,6,9-tetraene |
InChI |
InChI=1S/C9H3N/c1-3-7-6-4-2-10(5(1)6)9(3)8(4)7/h1-2,6H |
Clave InChI |
MMKJOBDQSROZOT-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C3C4=CN2C5=C4C3=C51 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


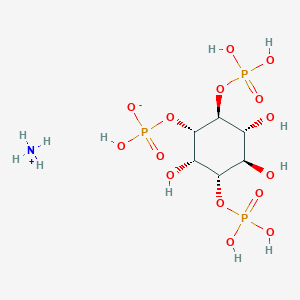
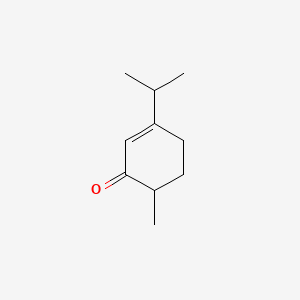
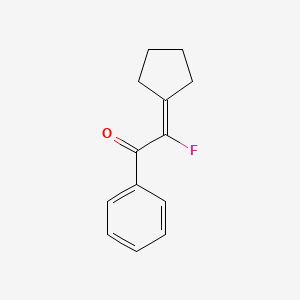
![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)

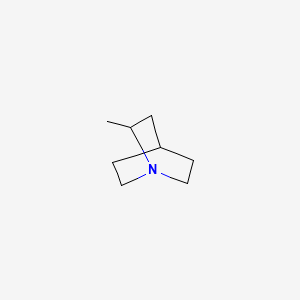
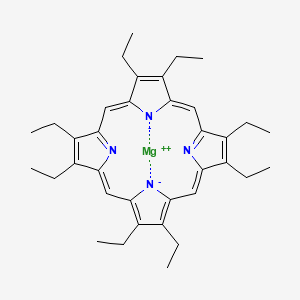


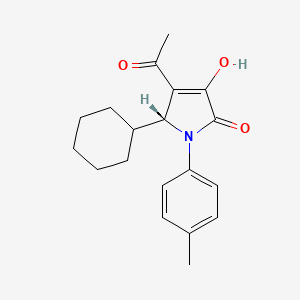
![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)
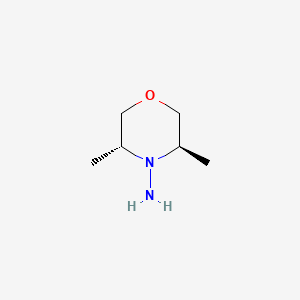

![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
